molecular formula C24H29ClN2O5 B586578 Benazepril-d5 Hydrochloride

Benazepril-d5 Hydrochloride

Cat. No.: B586578
M. Wt: 466.0 g/mol
InChI Key: VPSRQEHTHIMDQM-KFAZQMGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benazepril-d5 (hydrochloride) involves the incorporation of deuterium atoms into the benazepril molecule. The general synthetic route includes the following steps:

    Dynamic Kinetic Resolution: Reacting 3-bromo-2,3,4,5-tetrahydro-1H--benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine to obtain the benazepril intermediate.

    Esterification Reaction: The intermediate undergoes esterification.

    Introduction of Hydrogen Chloride Gas:

Industrial Production Methods: The industrial production of benazepril-d5 (hydrochloride) follows similar steps but is optimized for large-scale synthesis. The process utilizes dynamic kinetic resolution technology to efficiently prepare the compound with high yield and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benazepril-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically involves water and esterases.

    Oxidation and Reduction: Specific oxidizing or reducing agents may be used under controlled conditions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Benazepril-d5 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. Similar compounds include:

Uniqueness: The deuterated form, benazepril-d5 (hydrochloride), offers enhanced stability and accuracy in analytical measurements compared to its non-deuterated counterpart .

Properties

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1/i3D,4D,5D,8D,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-KFAZQMGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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